BTT-3033: A Deep Dive into its Mechanism of Action as a Selective α2β1 Integrin Inhibitor
BTT-3033: A Deep Dive into its Mechanism of Action as a Selective α2β1 Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTT-3033 is an orally active, conformation-selective small molecule inhibitor of the α2β1 integrin. By binding to the α2I domain of the integrin, BTT-3033 effectively modulates cellular adhesion, proliferation, and survival. This technical guide elucidates the core mechanism of action of BTT-3033, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it impacts. The information compiled herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
BTT-3033 functions as a selective antagonist of the α2β1 integrin, a transmembrane receptor crucial for cell-matrix interactions, particularly the binding of cells to collagen.[1][2] Its primary mechanism involves binding to the I-domain of the α2 subunit, thereby inhibiting the interaction between the integrin and its ligand, collagen I.[1][2] This inhibition has been shown to be conformation-selective, with BTT-3033 preferentially recognizing the non-activated state of the α2β1 integrin, which is particularly relevant under shear stress conditions, such as those found in blood flow.[2]
The functional consequences of this inhibition are multifaceted and cell-type dependent, ranging from the prevention of platelet aggregation to the induction of apoptosis in cancer cells and the relaxation of smooth muscle tissue.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of BTT-3033 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of BTT-3033
| Parameter | Value | Cell/System | Conditions | Source |
| EC50 (α2β1 Inhibition) | 130 nM | CHO-α2wt cells | Adhesion to rat tail collagen I, 2 hours | [1] |
| EC50 (Platelet Binding Inhibition) | 6 µM | Mouse whole blood | Binding to collagen I coated capillaries under flow | [1] |
| IC50 (Ovarian Cancer Cell Proliferation - PTX alone) | OVCAR3: 0.45 µMSKOV3: 0.35 µM | OVCAR3 and SKOV3 cells | Paclitaxel (PTX) treatment | [5] |
| IC50 (Ovarian Cancer Cell Proliferation - PTX + BTT-3033) | OVCAR3: 0.03 µMSKOV3: 0.02 µM | OVCAR3 and SKOV3 cells | Pretreatment with 1 µM BTT-3033 followed by PTX | [5] |
Table 2: Effects of BTT-3033 on Cancer Cell Viability and Apoptosis
| Cell Line | Concentration | Treatment Duration | Effect | Source |
| LNcap-FGC (Prostate Cancer) | 25 µM, 50 µM | 48 hours | Decreased cell viability | [1] |
| DU-145 (Prostate Cancer) | 25 µM, 50 µM | 48 hours | Decreased cell viability | [1] |
| LNcap-FGC (Prostate Cancer) | 5 µM, 25 µM, 50 µM | 48 hours | Induced apoptosis (20%, 32%, 47% respectively) | [1] |
| DU-145 (Prostate Cancer) | 5 µM, 25 µM, 50 µM | 48 hours | Induced apoptosis (26%, 41%, 59% respectively) | [1] |
| OVCAR3 (Ovarian Cancer) | ≥ 1 µM | Not specified | Suppressed proliferation | [5] |
| SKOV3 (Ovarian Cancer) | ≥ 1 µM | Not specified | Suppressed proliferation | [5] |
| OVCAR3 (Ovarian Cancer) | 1 µM BTT-3033 + PTX | Not specified | Increased apoptosis from 4.2% to 87.0% | [5] |
| SKOV3 (Ovarian Cancer) | 1 µM BTT-3033 + PTX | Not specified | Increased apoptosis from 2.4% to 88.5% | [5] |
Table 3: In Vivo Anti-inflammatory Effects of BTT-3033
| Animal Model | Dosage and Administration | Effect | Source |
| Mouse air pouch model | 10 mg/kg, oral administration (24h and 2h before PAF induction) | Anti-inflammatory effects | [1] |
| Arachidonic acid-induced ear edema model | 10 mg/kg, oral administration (48h, 24h, and 2h before ear swelling) | Anti-inflammatory effects | [1] |
Signaling Pathways Modulated by BTT-3033
BTT-3033-mediated inhibition of α2β1 integrin triggers a cascade of downstream signaling events. In cancer cells, this primarily leads to the induction of apoptosis through the intrinsic pathway. In prostate stromal cells, it affects pathways related to cell contraction and proliferation.
Apoptotic Signaling Pathway in Cancer Cells
In prostate and ovarian cancer cells, BTT-3033 promotes apoptosis by suppressing the pro-survival signals typically initiated by α2β1 integrin engagement with collagen.[5][6] This involves the activation of reactive oxygen species (ROS) production, upregulation of the pro-apoptotic protein Bax, dissipation of the mitochondrial membrane potential (ΔΨm), and subsequent activation of caspase-3.[1][5] Furthermore, studies have indicated that BTT-3033 can suppress the α2β1 integrin/mitogen-activated protein kinase 7 (MAPK7) signaling pathway.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 4. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
